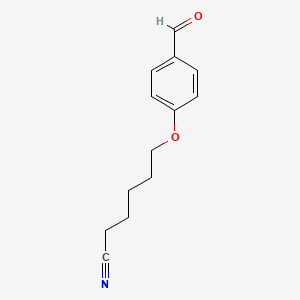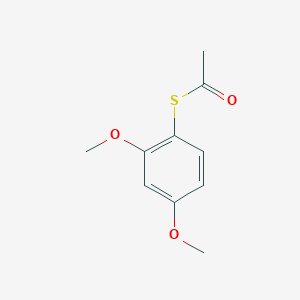
2-(4-Chloro-3-fluorobenzoyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-fluorobenzoyl)furan is an organic compound that belongs to the class of heterocyclic aromatic compounds known as furans. These compounds are characterized by a five-membered ring structure containing one oxygen atom. The presence of chloro and fluoro substituents on the benzoyl group makes this compound particularly interesting for various chemical applications .
Preparation Methods
The synthesis of 2-(4-Chloro-3-fluorobenzoyl)furan can be achieved through several methods. One efficient approach involves the reaction of 4-chloro-3-fluorobenzoyl chloride with furan in the presence of a base such as pyridine. This reaction typically occurs under mild conditions and yields the desired product in good purity .
Industrial production methods often involve the use of advanced catalytic systems to enhance yield and selectivity. For instance, the use of transition metal catalysts such as palladium or copper can facilitate the coupling reactions necessary to form the furan ring .
Chemical Reactions Analysis
2-(4-Chloro-3-fluorobenzoyl)furan undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dione derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields diketone derivatives, while reduction of the benzoyl group produces alcohols .
Scientific Research Applications
2-(4-Chloro-3-fluorobenzoyl)furan has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(4-Chloro-3-fluorobenzoyl)furan exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, the compound can bind to enzymes and inhibit their activity, leading to various physiological effects. The presence of chloro and fluoro groups enhances its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
2-(4-Chloro-3-fluorobenzoyl)furan can be compared with other similar compounds such as:
2-(4-Chlorobenzoyl)furan: Lacks the fluoro substituent, which may result in different reactivity and biological activity.
2-(4-Fluorobenzoyl)furan: Lacks the chloro substituent, affecting its chemical properties and applications.
2-(3-Chloro-4-fluorobenzoyl)furan: Has a different substitution pattern on the benzoyl group, which can influence its chemical behavior and interactions.
The unique combination of chloro and fluoro substituents in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFO2/c12-8-4-3-7(6-9(8)13)11(14)10-2-1-5-15-10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYIGIIVMJQNKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC(=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(n-Propyloxy)methyl]thiophenol](/img/structure/B7993671.png)
![3-[2-(1,3-Dioxolan-2-yl)ethoxy]-4-methoxybenzaldehyde](/img/structure/B7993674.png)





![1-Chloro-2-fluoro-3-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7993720.png)





